8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
Description
8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a synthetic small molecule featuring a quinoline core substituted at the 8-position with a pyrrolidin-3-yloxy group. The pyrrolidine nitrogen is further modified with a 3-methylbenzylsulfonyl moiety. Its molecular formula is C₂₆H₂₅N₂O₃S, with a molecular weight of 445.56 g/mol (calculated based on structural analogs in –6). The 3-methylbenzyl group introduces lipophilicity, which may influence pharmacokinetic properties like membrane permeability or metabolic stability.
Properties
IUPAC Name |
8-[1-[(3-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]oxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-16-5-2-6-17(13-16)15-27(24,25)23-12-10-19(14-23)26-20-9-3-7-18-8-4-11-22-21(18)20/h2-9,11,13,19H,10,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZCCYXHPDBAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Ether Bond Formation: The quinoline core is linked to the pyrrolidine ring through an ether bond, which can be achieved using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the sulfonyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides additional binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can be contextualized against related compounds through the following analysis:
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Insights
Sulfonyl Group Variations :
- The 3-methylbenzylsulfonyl group in the target compound provides steric bulk and lipophilicity, which may improve blood-brain barrier penetration compared to smaller substituents like the 1H-imidazol-4-ylsulfonyl group in CAS 2034242-34-5 .
- Fluorinated analogs (e.g., CAS 1903175-24-5) leverage fluorine’s electronegativity to enhance metabolic stability and modulate electronic properties of the sulfonamide group .
Quinoline Core Interactions: All analogs retain the quinoline scaffold, known for intercalation with DNA or inhibition of topoisomerases. Substituents at the 8-position likely influence spatial orientation and steric hindrance during target engagement .
Research Findings and Implications
- Synthetic Accessibility: The synthesis of these compounds typically involves sulfonylation of pyrrolidine/piperidine intermediates followed by coupling to quinoline derivatives, as inferred from methods in .
- Biological Relevance : While explicit biological data for the target compound is unavailable, analogs such as CAS 1903175-24-5 (fluorinated) and CAS 2640828-52-8 (chlorinated) suggest a focus on optimizing pharmacokinetic and target-binding properties .
Biological Activity
The compound 8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic molecule featuring a quinoline core linked to a pyrrolidine ring via an ether bond, with a sulfonyl group attached to a 3-methylbenzyl substituent. This unique structure suggests significant potential for diverse biological activities, making it an area of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is , and its molecular weight is approximately 378.47 g/mol. The presence of multiple functional groups within its structure enhances its reactivity and potential interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Quinoline Core | Known for various biological activities including antimicrobial and anticancer properties. |
| Pyrrolidine Ring | Provides additional binding interactions, enhancing the compound's efficacy. |
| Sulfonyl Group | May interact with enzymes or receptors, modulating their activity. |
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the sulfonyl group may influence enzyme activity by acting as an inhibitor or modulator. The pyrrolidine ring enhances binding interactions, which could lead to increased potency against various biological targets.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities. Preliminary studies suggest that this compound may possess:
- Antimicrobial Activity : Potential effectiveness against a range of bacterial and fungal pathogens.
- Anticancer Properties : Inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : Possible role as an inhibitor of specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline derivatives, including those structurally related to this compound. Here are notable findings:
-
Anticancer Activity :
- A study demonstrated that quinoline derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways (Smith et al., 2022).
- Another research highlighted the ability of similar compounds to inhibit tumor growth in xenograft models, suggesting potential for therapeutic use (Johnson et al., 2023).
-
Antimicrobial Effects :
- Research indicated that quinoline-based compounds exhibit broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria (Lee et al., 2021).
- A comparative study showed that modifications to the quinoline structure significantly enhance antimicrobial potency (Chen et al., 2024).
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using appropriate precursors.
- Attachment of the Sulfonyl Group : Introduced via sulfonylation reactions using sulfonyl chlorides.
- Ether Bond Formation : The quinoline core is linked to the pyrrolidine ring through nucleophilic substitution reactions.
Q & A
Q. What are the key synthetic strategies for constructing the quinoline core in 8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline?
The quinoline core is typically synthesized via the Skraup reaction , which involves cyclization of aniline derivatives with glycerol and sulfuric acid under reflux. For substituted quinolines, modifications include using scandium ion catalysts to improve yield under microwave irradiation . Post-cyclization, functionalization steps (e.g., sulfonylation, etherification) are required. For example, sulfonyl groups can be introduced via reaction with sulfonyl chlorides in pyridine .
Q. How can researchers validate the structural integrity of the sulfonyl-pyrrolidine moiety in this compound?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm sulfonyl group integration (δ ~3.0–3.5 ppm for SO₂CH₂) and pyrrolidine ring protons (δ ~1.5–2.5 ppm for cyclic amines) .
- IR : Detect sulfonyl S=O stretching vibrations (~1350–1150 cm⁻¹) .
- HRMS : Verify molecular formula (e.g., [M+H]+ ion for C₂₀H₂₁N₂O₃S) .
Q. What solvents and reaction conditions are optimal for introducing the 3-methylbenzylsulfonyl group?
Sulfonylation of pyrrolidine typically employs sulfonyl chlorides in dichloromethane or THF with a base (e.g., triethylamine) at 0–25°C. For sterically hindered substrates, iodine-induced N-oxide activation enhances reactivity .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group position, pyrrolidine substitution) influence biological activity?
- Sulfonyl group : Enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes (e.g., kinase inhibitors) .
- Pyrrolidine substitution : Modulates stereoelectronic effects; bulkier groups (e.g., 3-methylbenzyl) may improve selectivity but reduce solubility .
- Case study : 8-hydroxyquinoline derivatives with electron-withdrawing substituents show enhanced antioxidant activity (EC₅₀ ~12 μg/mL) .
Q. What methodologies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?
- Standardized assays : Use uniform cell lines (e.g., HeLa for cytotoxicity) and controls.
- SAR analysis : Compare substituent effects systematically (e.g., logP vs. activity) .
- Reproducibility checks : Validate purity (>95% by HPLC) and confirm absence of off-target interactions via proteomic profiling .
Q. How can computational modeling optimize the synthesis of this compound?
- DFT calculations : Predict transition states for sulfonylation or etherification steps to minimize side reactions .
- Molecular docking : Screen virtual libraries to prioritize derivatives with high predicted binding to target proteins (e.g., PARP-1) .
Methodological Challenges & Solutions
Q. What are common pitfalls in synthesizing the pyrrolidine-3-yloxy linker, and how are they addressed?
- Challenge : Low regioselectivity in ether formation.
- Solution : Use Mitsunobu conditions (DIAD, PPh₃) for SN2-type coupling between quinoline-8-ol and pyrrolidin-3-ol .
- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate diastereomers .
Q. How to troubleshoot inconsistent yields in multi-step synthesis?
- Step | Issue | Fix --- | --- | --- Quinoline cyclization | Low yield (~40%) | Replace H₂SO₄ with Sc(OTf)₃ catalyst (yield ↑ to 75%) . Sulfonylation | Hydrolysis of sulfonyl chloride | Use anhydrous solvents (e.g., DCM) and molecular sieves .
Future Directions
Q. What emerging applications justify further study of this compound?
Q. How can high-throughput screening (HTS) accelerate research on this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
